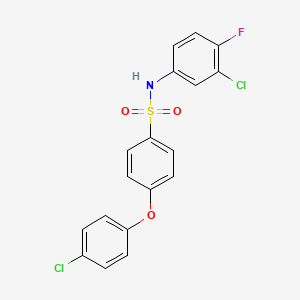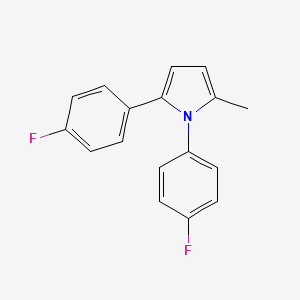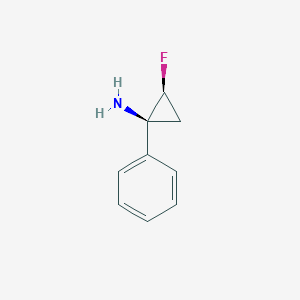
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a fluorine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Enzymatic transesterification and other biocatalytic processes can also be employed for the efficient preparation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(1,3-Thiazol-2-yl)propan-2-ol: A compound with similar structural features but different functional groups.
TRANS-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: Another chiral compound with a cyclopropane ring and amine group.
Uniqueness
(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry and drug design .
Propriétés
Numéro CAS |
834155-47-4 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
(1S,2S)-2-fluoro-1-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m0/s1 |
Clé InChI |
ORKWDOXDSJHZAW-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H]([C@]1(C2=CC=CC=C2)N)F |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
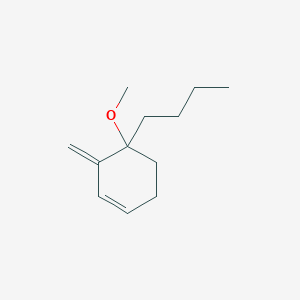
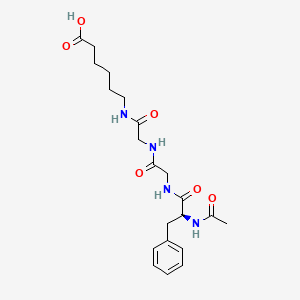
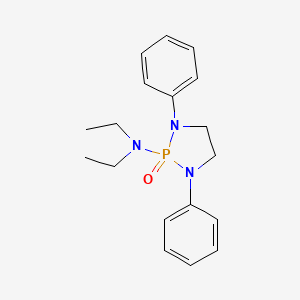
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
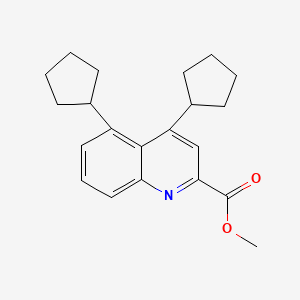
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
